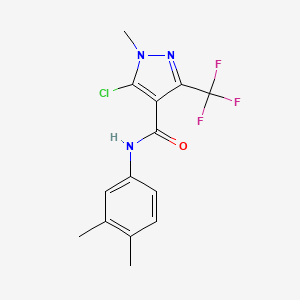

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

5-Chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 5, and a 3,4-dimethylphenyl substituent on the carboxamide nitrogen. This compound belongs to a class of agrochemicals and pharmaceuticals where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and dimethylphenyl groups influence steric and electronic properties .

Properties

IUPAC Name |

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O/c1-7-4-5-9(6-8(7)2)19-13(22)10-11(14(16,17)18)20-21(3)12(10)15/h4-6H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTTWEJFJLKDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Role : The trifluoromethyl group at position 3 is conserved in many bioactive pyrazoles due to its electron-withdrawing nature and resistance to metabolic degradation .

- Synthetic Yields : Coupling reactions for carboxamide derivatives typically yield 60–70%, consistent with methods in .

Insecticidal Activity

Pyrazole-4-carboxamides with 5-chloro-3-(trifluoromethyl) motifs, such as those in , exhibit moderate to potent insecticidal activity against Mythimna separata at 50–200 mg/L. The target compound’s 3,4-dimethylphenyl group may enhance lipid membrane penetration, improving efficacy compared to derivatives with electron-deficient aryl groups (e.g., 4-cyanophenyl in 3a) .

Cannabinoid Receptor Antagonism

The compound in demonstrates that dichlorophenyl and pyridylmethyl substituents confer potent CB1 antagonism (IC50 = 0.139 nM). In contrast, the target compound’s dimethylphenyl group may reduce receptor affinity due to steric hindrance, highlighting how subtle structural changes redirect biological targets .

Physicochemical Properties

- Melting Points: Derivatives with halogenated aryl groups (e.g., 3b: 171–172°C) exhibit higher melting points than non-halogenated analogues (3a: 133–135°C), suggesting stronger intermolecular interactions . The target compound’s melting point is unreported but expected to align with dimethylphenyl-containing analogues.

- Spectroscopic Data : $ ^1H $-NMR signals for pyrazole protons in (δ 7.2–8.1 ppm) and (δ 7.4–7.6 ppm) confirm aromatic substitution patterns, which can guide structural validation of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.